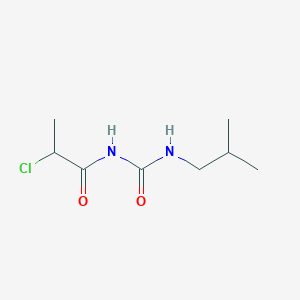

7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

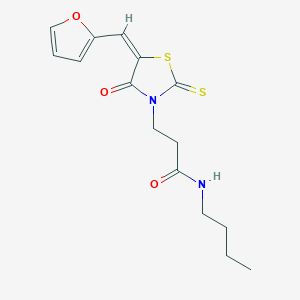

“7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of fused benzene and furan rings . The substitution of the N-phenyl ring of the benzofuran with halogen is considered beneficial due to their hydrophobic and electron-donating nature, which enhances benzofuran’s cytotoxic properties .Chemical Reactions Analysis

Benzofuran compounds have been found to exhibit significant biological activities, making them potential candidates for various therapeutic applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds are influenced by their molecular structure. For example, the presence of a benzofuran ring in the structure contributes to their versatility and unique physicochemical properties .Applications De Recherche Scientifique

Histone Deacetylase Inhibition for Cancer Treatment

Compounds structurally related to 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide, such as benzamide derivatives, have been explored for their ability to inhibit histone deacetylase (HDA), demonstrating marked antitumor activity against various human tumors. This suggests their potential for developing novel chemotherapeutic strategies for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Fluorescent Labeling in Analytical Chemistry

Fluorescent labeling reagents, including those based on benzofuran compounds, have been designed for highly sensitive derivatization of carboxylic acids in high-performance liquid chromatography (HPLC). This application is crucial for detecting and quantifying small molecules in complex mixtures, which can be applied in various scientific research areas, including biochemistry and pharmacology (Takechi et al., 1996).

Development of Fluorogenic Reagents

The creation of fluorogenic reagents for carboxylic acids, which incorporate benzofuran structures, has been pursued to enhance the sensitivity and selectivity of fluorescence-based detection methods. These advancements support a broad range of applications, from biological research to clinical diagnostics (Uchiyama et al., 2001).

Neuroimaging Applications

Spirocyclic benzofuran derivatives have been evaluated as sigma1 receptor ligands for neuroimaging with positron emission tomography (PET), indicating potential applications in diagnosing and studying neurological diseases, including Alzheimer's disease (Maestrup et al., 2009).

Synthesis of Fluoronaphthoic Acids

Research on the synthesis of mono- and difluoronaphthoic acids highlights the chemical versatility and potential applications of fluorinated compounds in medicinal chemistry, providing insights into the synthesis routes that could be applicable for similar compounds like this compound (Tagat et al., 2002).

Mécanisme D'action

Safety and Hazards

While benzofuran compounds have shown promising therapeutic potential, their safety and potential hazards need to be thoroughly evaluated. It’s important to note that while some benzofuran derivatives have shown significant biological activities, they may also have potential side effects or toxicity that need to be carefully assessed .

Orientations Futures

Given the significant biological activities of benzofuran compounds, there is a growing interest in exploring these compounds for various therapeutic applications. Future research could focus on designing new benzofuran derivatives with enhanced efficacy and safety profiles . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Propriétés

IUPAC Name |

7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-13(2)11(14)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMPIWMZHMGTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771652.png)

![Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2771654.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)

![6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2771656.png)

![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)

![1H-Benzimidazol-4-yl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B2771667.png)

![3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride](/img/structure/B2771670.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2771672.png)

![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)